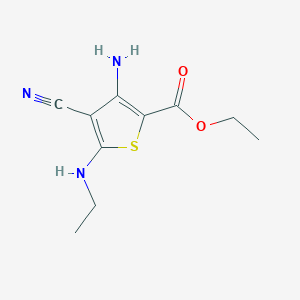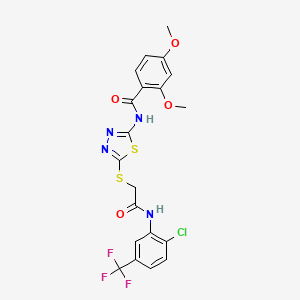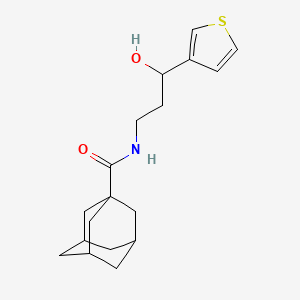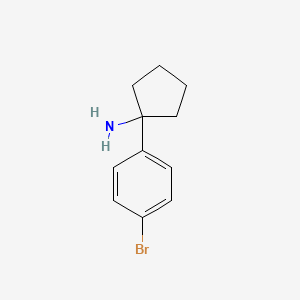
1-(4-Bromophenyl)cyclopentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)cyclopentanamine, also known as 4-BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of cyclopentanamine and contains a bromine atom attached to a phenyl ring.
Aplicaciones Científicas De Investigación
1. Neuropharmacology
- Serotonin Neuron Inhibition : 1-(4-Bromophenyl)cyclopentanamine was studied for its role as a potent antagonist of serotonin depletion in the brain. It showed effectiveness in blocking serotonin depletion in vivo, indicating its potential as an inhibitor of uptake into serotonin neurons (Fuller et al., 1978).
2. Chemistry and Materials Science
- Synthesis of Complexes : This compound has been used in the synthesis of cyclopalladated and cyclometalated complexes. These complexes exhibit luminescence and have applications in coupling reactions of aryl chlorides (Xu et al., 2014).
- Crystal Structure Analysis : The structure of derivatives of this compound has been analyzed, providing insights into their crystal packing and interactions (Mague et al., 2014).
3. Biomedical Research
- Anticancer Activities : A derivative of bromophenol, which includes the this compound structure, has shown significant anticancer activities, particularly against human lung cancer cell lines. It induces cell cycle arrest and apoptosis via various molecular pathways (Guo et al., 2018).
4. Organic Chemistry
- Synthesis of S1P1 Receptor Agonists : The stereoisomers of this compound are valuable intermediates in the synthesis of S1P1 receptor agonists, highlighting its importance in pharmaceutical chemistry (Wallace et al., 2009).
5. Antimicrobial Research
- Synthesis of Antimicrobial Agents : Derivatives of this compound have been synthesized and tested for antimicrobial activities against various microorganisms, indicating their potential in antimicrobial research (Zhao et al., 2012).
Propiedades
IUPAC Name |
1-(4-bromophenyl)cyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6H,1-2,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRSDUCSFJYII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)

![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)
![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)
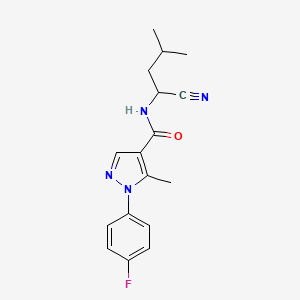
![[5-Acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate](/img/structure/B2400422.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2400423.png)
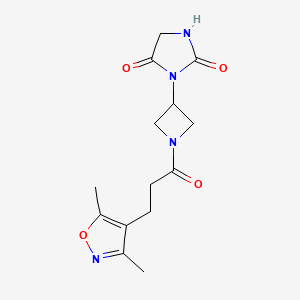
![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2400425.png)
